Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate
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Overview
Description
Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-1-(difluoromethyl)benzene with hydrazine hydrate can yield the indazole core, which is then esterified to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Exhibits high anti-rice blast activity.
Uniqueness
Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate stands out due to its unique combination of the indazole core with chloro and difluoromethyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7ClF2N2O2 |
---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
methyl 3-chloro-1-(difluoromethyl)indazole-6-carboxylate |
InChI |
InChI=1S/C10H7ClF2N2O2/c1-17-9(16)5-2-3-6-7(4-5)15(10(12)13)14-8(6)11/h2-4,10H,1H3 |
InChI Key |
PYBQQQGRQUUAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2C(F)F)Cl |
Origin of Product |
United States |
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